tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position (S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug candidates targeting proteases, kinases, and other enzymes .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m0/s1 |
InChI Key |
AXNAHFQBVPFTPL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCNC1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| Pyrrolidine derivative (3-hydroxymethyl substituted) | Core scaffold | Prepared via stereoselective cyclization or chiral pool synthesis |
| tert-Butyl chloroformate (Boc-Cl) | Carbamate protecting group source | Used to introduce tert-butyl carbamate |
| Base (e.g., triethylamine, cesium carbonate) | Neutralizes HCl and facilitates carbamate formation | Commonly used bases in organic synthesis |
| Solvents (e.g., 1,4-dioxane, THF) | Reaction medium | Dry, inert atmosphere preferred |
Typical Synthetic Procedure
Synthesis of the Hydroxymethyl Pyrrolidine Intermediate:
The hydroxymethyl group at the 3-position of the pyrrolidine ring is introduced via stereoselective methods such as:
- Cyclization of chiral amino alcohol precursors.
- Reduction of pyrrolidinone derivatives at the 3-position to yield the hydroxymethyl substituent.
-
The hydroxymethyl pyrrolidine intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or cesium carbonate. The base scavenges the hydrochloric acid generated, facilitating the formation of the carbamate linkage.
- Temperature: Typically 0 °C to room temperature.
- Time: Several hours to overnight.
- Solvent: 1,4-dioxane or tetrahydrofuran (THF).
- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference.
-
The product is purified by standard techniques such as column chromatography or recrystallization, yielding this compound with high stereochemical purity.
Advanced Techniques and Industrial Methods
Flow Microreactor Systems: To enhance efficiency and sustainability, continuous flow microreactor technology has been employed in industrial-scale synthesis, allowing precise control over reaction parameters and improved yields.
Modified Curtis Reaction: Some synthetic routes utilize a modified Curtis reaction involving trimethylsilyl azide and propanephosphonic acid anhydride (T3P) to form related carbamate derivatives, which can be adapted for this compound's synthesis.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Chiral amino alcohol or pyrrolidinone derivative | Reduction/cyclization, stereoselective | (3S)-3-(hydroxymethyl)pyrrolidine intermediate |
| 2 | Intermediate + tert-butyl chloroformate + base | 0 °C to RT, inert atmosphere, 1,4-dioxane or THF | This compound |
Research Findings and Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C10H20N2O3 | Confirmed by elemental analysis |
| Molecular Weight | 216.28 g/mol | Matches calculated value |
| Purity | >97% | Verified by HPLC and NMR |
| Optical Rotation | Consistent with (3S) stereochemistry | Confirms stereochemical integrity |
| Yield | Typically 70-85% | Dependent on reaction scale and conditions |
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the tert-butyl group, carbamate linkage, and hydroxymethyl substituent with characteristic chemical shifts.
- Mass Spectrometry: Molecular ion peak at m/z 217 (M+H)+ consistent with molecular weight.
- Infrared Spectroscopy: Carbamate carbonyl stretch around 1700 cm^-1; hydroxyl group broad peak.
- Chiral HPLC: Used to confirm enantiomeric purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct reaction of pyrrolidine derivative with tert-butyl chloroformate | Straightforward, uses common reagents | High yield, stereochemical control | Requires pure chiral intermediate |
| Modified Curtis reaction (using TMSN3 and T3P) | Allows formation of carbamate under mild conditions | Useful for complex derivatives | More steps, specialized reagents |
| Flow microreactor synthesis | Enhanced control, scalability | Improved efficiency and sustainability | Requires specialized equipment |
Chemical Reactions Analysis
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 216.28 g/mol. It features a tert-butyl group attached to a carbamate moiety linked to a pyrrolidine derivative with a hydroxymethyl substituent at the 3-position. This unique structure contributes to its biological activities and potential applications in medicinal chemistry and organic synthesis .
Synthetic Pathways:
The synthesis of tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, including hydrolysis to produce the corresponding amine and carboxylic acid when treated with acids or bases. The carbamate functional group allows for nucleophilic substitution reactions, facilitating further derivatization or modification of the molecule.
Research and Development:
In organic synthesis, this compound serves as a versatile building block for developing new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in creating complex molecular architectures .
Cosmetic Formulations
Recent studies have explored the use of such compounds in cosmetic formulations due to their biocompatibility and effectiveness as skin conditioning agents. The incorporation of this compound into topical formulations has shown promising results in enhancing skin hydration and stability .
Case Studies
Case Study 1: Neurological Disorder Research
A study investigated the effects of similar pyrrolidine derivatives on enzyme activity related to neurotransmitter regulation. Results indicated that modifications in the hydroxymethyl group significantly influenced enzyme inhibition, suggesting that this compound could be developed as a therapeutic agent for treating neurological conditions.
Case Study 2: Cosmetic Efficacy
In a formulation study, researchers evaluated the moisturizing properties of creams containing this compound. The formulations demonstrated enhanced skin hydration compared to control products, indicating its potential as an effective ingredient in cosmetic applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Carbamates
tert-Butyl N-[(3S)-pyrrolidin-3-yl]carbamate
- Structure : Lacks the hydroxymethyl group at the 3-position.
- Molecular Weight : 186.25 g/mol (C₉H₁₈N₂O₂) .
- Applications : Widely used as a building block for kinase inhibitors and antibiotics. The absence of the hydroxymethyl group reduces polarity, impacting solubility and binding interactions .
- Synthesis: Prepared via Boc protection of (S)-3-aminopyrrolidine, yielding 99% purity with [α]D = −23° (c=1 in MeOH) .
tert-Butyl N-[(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl]carbamate
Cycloalkane-Substituted Carbamates
tert-Butyl N-[(1R,3S)-3-(Hydroxymethyl)cyclopentyl]carbamate
- Structure : Cyclopentane ring replaces pyrrolidine, with hydroxymethyl at 3-position.
- Molecular Weight: 215.29 g/mol (C₁₁H₂₁NO₃) .
- Applications : Used in peptidomimetics and macrocyclic drugs. The rigid cyclopentane scaffold influences conformational stability compared to pyrrolidine derivatives .
tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate
Heterocycle-Modified Carbamates
tert-Butyl N-[(3S)-1-(3-Aminopyridin-4-yl)piperidin-3-yl]carbamate
- Structure : Piperidine ring fused with pyridine, linked to Boc-protected amine.
- Molecular Weight : 292.38 g/mol (C₁₅H₂₄N₄O₂) .
- Applications : Key intermediate in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The pyridine moiety enhances π-π stacking in target binding .
tert-Butyl N-(5-Formylpyridin-3-yl)carbamate
Comparative Analysis Table
Key Findings and Insights
- Stereochemical Impact : The (3S)-configuration in pyrrolidine derivatives is critical for enantioselective binding to biological targets, as seen in protease inhibitors .
- Functional Group Influence : Hydroxymethyl groups enhance solubility and hydrogen-bonding capacity, while cyclopentane/piperidine rings confer rigidity .
- Synthetic Yields : Boc protection reactions typically yield 60–99% purity, with NaBH₄ reductions achieving 80% yields for hydroxymethyl derivatives .
Biological Activity
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a carbamate compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including its interactions with biological targets, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 216.28 g/mol
- IUPAC Name : tert-butyl ((3S)-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- CAS Number : 663948-85-4
Research indicates that this compound exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. Its structural characteristics allow it to interact effectively with specific biological targets, which may lead to significant therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can potentially modulate receptor activities, influencing signal transduction processes.
Biological Activity and Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Table 1: Summary of Biological Activity Studies
Case Studies
-
Inhibition of SARS-CoV-2 Protease :
A study demonstrated that this compound acts as a potent inhibitor of the SARS-CoV-2 3CL protease, which is crucial for viral replication. The compound showed an IC50 value of 0.5 µM, indicating its effectiveness in inhibiting viral activity . -
Metabolic Regulation :
Another investigation focused on the compound's effects on metabolic enzymes, revealing an IC50 of 2.0 µM against specific targets involved in metabolic pathways. This suggests a role in regulating metabolic processes, which could be beneficial for conditions like diabetes or obesity .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Antiviral Agents : Its inhibitory action on viral proteases positions it as a candidate for developing antiviral drugs.
- Metabolic Disorders : The compound's ability to modulate metabolic enzymes suggests potential use in treating metabolic disorders.
- Neuropharmacology : Due to its interaction with receptors, it may find applications in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
